3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol

Solubility Formulation Bioavailability

Researchers studying plant defense mechanisms often lack authentic phytoanticipin reference standards, compromising experimental reproducibility and SAR conclusions. • Authentic phytoanticipin from Musa acuminata rhizomes-not a synthetic surrogate • Cis-1,2-diol with 3-phenyl substitution ensures biological relevance for antifungal studies against M. fijiensis (Black Sigatoka) • >98% purity natural product standard for metabolomics quantification Supplied with QC documentation. Research-use-only; ships globally.

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
Cat. No. B1631347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Molecular FormulaC18H14O2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(C(C4=CC=CC(=C43)C=C2)O)O
InChIInChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13(11-5-2-1-3-6-11)16(15(12)14)18(17)20/h1-10,17-20H
InChIKeyNRNGMUBGJNCBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol: Natural Phytoanticipin


3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol (CAS 193892-33-0, C18H14O2, MW 262.3 g/mol) is a phenolic compound belonging to the class of dihydroxyacenaphthenes. It was first isolated from the rhizomes of Musa acuminata (banana) and is classified as a phytoanticipin, a pre-formed antimicrobial defense compound present in plants . The compound features a cis-configuration at the 1,2-diol moiety and a phenyl substituent at the 3-position, which distinguishes it from unsubstituted acenaphthene-1,2-diols and other phenyl-substituted analogs .

Phytoanticipin research tool for plant defense studies
Antimicrobial screening probe for plant-pathogen models
Natural product chemistry reference standard

Non-Interchangeability of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol


The 3-phenyl substituent in 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol imparts distinct physicochemical properties and biological origin compared to unsubstituted acenaphthene-1,2-diols or analogs with different phenyl substitution patterns. This substitution significantly alters molecular geometry, lipophilicity, and solubility, which in turn affects its bioavailability and interaction with biological targets . Furthermore, its natural origin as a phytoanticipin from Musa acuminata may confer a unique metabolite profile and bioactivity not recapitulated by synthetic analogs . Direct replacement with a generic acenaphthenediol without verifying these properties can compromise experimental reproducibility and lead to erroneous structure-activity relationship (SAR) conclusions.

Solubility profile may differ from unsubstituted acenaphthenediols, affecting formulation-screening behavior.
Thermal stability profile may shift purification and handling workflows.
Phytoanticipin-class bioactivity may not transfer to generic synthetic analogs.

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol: Key Differentiators


Enhanced Aqueous Solubility vs. Unsubstituted Acenaphthenediol

The introduction of a phenyl group at the 3-position increases aqueous solubility compared to the parent unsubstituted acenaphthene-1,2-diol. This enhanced solubility can facilitate biological assays and formulation development .

Aqueous Solubility
Cross-study comparable
~57% higher vs. unsubstituted acenaphthenediol (340 vs. 217 mg/L, calc.)
Supports formulation-screening context
Calculated values; experimental validation advised
Solubility Formulation Bioavailability

Higher Boiling Point and Thermal Stability

The 3-phenyl substitution increases the boiling point and alters the thermal profile compared to the unsubstituted acenaphthenediol core, which can be advantageous in synthetic and purification workflows .

Boiling Point
Cross-study comparable
~88 °C higher vs. unsubstituted (496 vs. 408 °C at 760 mmHg, calc.)
Supports thermal-handling review
Calculated values; may aid high-temp purification workflows
Thermal stability Purification Handling

High-Purity Natural Product Sourcing

Commercially available 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is typically offered at >98% purity, isolated directly from the rhizomes of Musa acuminata, ensuring a consistent natural product profile . This contrasts with synthetic analogs that may contain process-related impurities.

Purity & Sourcing
Class-level inference
>98% (HPLC) isolated from Musa acuminata; synthetic analogs ~95%
Supports reference standard workflow
Vendor specs; natural origin beneficial for plant-compound studies
Purity Natural product Sourcing

Phytoanticipin Classification vs. Synthetic Analogs

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is classified as a phytoanticipin, a pre-formed antimicrobial defense compound found in plants, specifically in banana (Musa acuminata) . This biological role implies inherent antimicrobial activity that is not shared by most synthetic acenaphthenediol analogs lacking the natural phenyl substitution pattern.

Phytoanticipin Class
Class-level inference
Classified as phytoanticipin from Musa acuminata; synthetic analogs lack this role
Supports plant-defense compound screening
Bioactivity to verify; literature-based classification
Bioactivity Plant defense Natural product

Research and Industrial Applications of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol


Plant-Pathogen Interaction and Phytoanticipin Research

Given its classification as a phytoanticipin isolated from Musa acuminata, 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is ideally suited for investigating constitutive plant defense mechanisms. Researchers can utilize this compound as a reference standard to study the induction of resistance in banana plants against fungal pathogens such as Mycosphaerella fijiensis (Black Sigatoka) .

Natural Product Chemistry and Metabolomics

As a naturally occurring phenolic compound, 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol serves as an authentic standard for metabolomics studies aimed at identifying bioactive compounds in Musa species and related plants. Its high purity (>98%) and natural origin make it an essential reference for accurate quantification and structural elucidation in natural product research .

Antifungal and Antimicrobial Discovery

The phytoanticipin nature of this compound implies inherent antimicrobial activity, making it a promising starting point for antifungal drug discovery. Researchers can use 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol in preliminary screening assays against plant pathogens or human fungal strains to validate and characterize its antimicrobial spectrum .

Application
Selection Property
Validation Focus
Plant-pathogen interaction studies
Phytoanticipin defense compound context
Pathogen resistance induction endpoints
Natural product chemistry reference
High-purity natural origin standard
Metabolomics quantification accuracy
Antimicrobial screening studies
Phytoanticipin-derived screening compound
Antimicrobial activity spectrum validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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